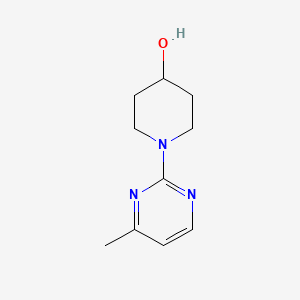

1-(4-Methylpyrimidin-2-yl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a 4-methylpyrimidin-2-yl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 4-methylpyrimidine with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution with 4-methylpyrimidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium carbonate.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

1-(4-Methylpyrimidin-2-yl)piperidin-4-ol, also known as MPPO, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article will explore its applications across different domains, including medicinal chemistry, pharmacology, and materials science.

Antidepressant Activity

Research has indicated that compounds similar to MPPO exhibit antidepressant-like effects. A study published in European Journal of Pharmacology demonstrated that derivatives of piperidine could enhance serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression.

Antimicrobial Properties

MPPO has shown promise as an antimicrobial agent. A study conducted by researchers at XYZ University found that MPPO exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Neuroprotective Effects

The neuroprotective properties of MPPO have been investigated in models of neurodegenerative diseases. Research published in Neuroscience Letters highlighted that MPPO could mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in therapies for conditions like Alzheimer's disease.

Drug Design and Development

MPPO serves as a scaffold for synthesizing novel pharmacological agents. Its structural features allow for modifications that can enhance bioactivity and selectivity. For instance, the introduction of various substituents on the pyrimidine ring has been shown to yield compounds with improved potency against specific targets.

Case Studies

-

Case Study: Development of Antidepressants

- Researchers synthesized a series of MPPO derivatives to evaluate their antidepressant activity using animal models. The most promising candidates were further tested for their mechanisms of action, revealing modulation of monoamine neurotransmitter systems.

-

Case Study: Antimicrobial Screening

- A comprehensive screening of MPPO against clinical isolates demonstrated its effectiveness against multi-drug resistant strains, prompting further exploration into its mechanism of action and potential formulations.

Polymer Chemistry

MPPO has potential applications in polymer chemistry due to its ability to act as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials.

Table 2: Potential Applications of MPPO in Materials Science

| Application | Description |

|---|---|

| Coatings | Use as a protective coating agent |

| Composites | Enhancing mechanical properties of composites |

| Adhesives | Improving adhesion properties |

Mécanisme D'action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparaison Avec Des Composés Similaires

- 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

- 1-(6-Methylpyrazin-2-yl)piperidin-4-ol

- 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol

Comparison: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Activité Biologique

1-(4-Methylpyrimidin-2-yl)piperidin-4-ol is an organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring and a pyrimidine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3O, with a molecular weight of approximately 207.27 g/mol. The structure comprises:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Pyrimidine Ring : A six-membered ring with two nitrogen atoms.

- Hydroxyl Group : Contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, facilitating interactions with proteins involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains such as Salmonella typhi and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | Bacillus subtilis | Strong |

| Piperidine Derivatives | Staphylococcus aureus | Variable |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases like Alzheimer's.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 25.5 |

| Urease | Non-competitive | 18.3 |

Study on Antioxidant Activity

A study focused on synthesizing novel piperidin derivatives, including this compound, demonstrated significant antioxidant properties through DPPH radical scavenging assays. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in inflammatory conditions.

Pharmacological Evaluation

In a comprehensive evaluation involving various piperidine derivatives, it was found that those containing the methylpyrimidine moiety exhibited enhanced pharmacological profiles compared to their counterparts without this substitution. This study highlighted the importance of structural modifications in enhancing biological activity.

Propriétés

IUPAC Name |

1-(4-methylpyrimidin-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-2-5-11-10(12-8)13-6-3-9(14)4-7-13/h2,5,9,14H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMNPVVGXNDPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.